molecular formula C8H13FO2 B2908705 4-Fluoro-4-methylcyclohexane-1-carboxylic acid CAS No. 1027708-67-3

4-Fluoro-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B2908705
CAS No.: 1027708-67-3
M. Wt: 160.188
InChI Key: KYKZTTVYWGGUFB-WRXNHJIOSA-N
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Description

4-Fluoro-4-methylcyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and both fluorine and methyl substituents at the 4-position of the ring. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of its substituents: the fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to steric bulk and lipophilicity.

Properties

IUPAC Name

4-fluoro-4-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO2/c1-8(9)4-2-6(3-5-8)7(10)11/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKZTTVYWGGUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often involves high-pressure catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This property is exploited in drug design to improve the efficacy and selectivity of pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Acidity and Reactivity

The acidity of cyclohexane-carboxylic acids is influenced by substituents’ electronic and steric effects. Key comparisons include:

Table 1: Acidic Properties of Selected Cyclohexane-Carboxylic Acids
Compound Substituents pKa* Key Observations Reference
4-Fluoro-4-methylcyclohexane-1-carboxylic acid 4-F, 4-CH₃ ~3.5–4.0 (estimated) Enhanced acidity due to electron-withdrawing F and CH₃ steric effects. N/A (hypothetical)
cis-4-Hydroxycyclohexane-1-carboxylic acid 4-OH (cis) 4.68 OH group increases acidity via inductive effects.
trans-4-Hydroxycyclohexane-1-carboxylic acid 4-OH (trans) 4.60 Steric arrangement slightly lowers acidity vs. cis isomer.
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid 4-CF₃ ~2.8–3.2 CF₃’s strong electron-withdrawing effect drastically lowers pKa.
4,4-Difluoro-1-(3-fluorophenyl)cyclohexane-1-carboxylic acid 4,4-F₂, 1-(3-F-C₆H₄) Not reported Fluorine atoms enhance solubility and metabolic resistance.

Note: pKa values for 4-fluoro-4-methyl derivative are extrapolated based on substituent trends.

  • Fluorine vs. Hydroxyl : The fluorine atom in the target compound is more electron-withdrawing than hydroxyl, leading to higher acidity compared to 4-hydroxy analogues (e.g., pKa ~4 vs. ~4.6–4.8) .
  • Methyl vs. Trifluoromethyl : The methyl group provides moderate steric hindrance, whereas trifluoromethyl (CF₃) significantly increases lipophilicity and acidity (pKa ~3.0) .

Structural and Functional Modifications

Ring Saturation and Planarity
  • This enhances reactivity in cycloaddition reactions compared to the saturated target compound .
  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (): A ketone group at position 4 creates a planar, electron-deficient ring, favoring nucleophilic attacks absent in the methyl/fluoro-substituted target compound .

Stereochemical Considerations

  • cis/trans Isomerism : In hydroxy-substituted analogues (), cis isomers exhibit higher pKa than trans due to intramolecular hydrogen bonding. For the target compound, geminal 4-F and 4-CH₃ substituents eliminate cis/trans isomerism but introduce conformational rigidity .

Biological Activity

4-Fluoro-4-methylcyclohexane-1-carboxylic acid is an organic compound characterized by its unique fluorinated structure, which imparts significant biological activity. Its molecular formula is C8_{8}H13_{13}O2_{2}F, and it has a molecular weight of 160.19 g/mol. This compound is primarily utilized in medicinal chemistry and materials science, particularly in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through its functional groups. The carboxylic acid moiety allows for the formation of hydrogen bonds with proteins and enzymes, which can modulate their activity. Additionally, the presence of fluorine enhances the compound's electrophilic character, facilitating interactions with nucleophiles in biological systems.

Biological Applications

The compound has been explored for several applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing potential anti-inflammatory and anticancer drugs, leveraging its structural properties to improve drug efficacy.
  • Biological Studies : It is used to study enzyme-substrate interactions and metabolic pathways due to its ability to form stable complexes with biological molecules.
  • Material Science : The compound is investigated for developing advanced materials, including fluorinated polymers that exhibit unique chemical properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potent activity against various cancer cell lines. For instance, studies focusing on Mcl-1 inhibitors have shown that structural modifications can enhance the selectivity and potency of anticancer agents derived from similar frameworks. This suggests potential pathways for developing new therapeutics based on this compound .

Enzyme Interaction Studies

A study examined the interaction of fluorinated carboxylic acids with key metabolic enzymes. The results demonstrated that the fluorine atom significantly influences binding affinity and specificity, which could be exploited in drug design to target specific pathways involved in disease progression .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
4-Fluorocyclohexane-1-carboxylic acidLacks methyl group; similar reactivityModerate anti-inflammatory effects
4-Methylcyclohexane-1-carboxylic acidLacks fluorine; less electrophilic characterLower enzyme inhibition
Cyclohexane-1-carboxylic acidParent compound without substitutionsMinimal biological activity
This compound Unique dual substitution (fluorine + methyl)High potential for drug development

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